molecular formula C11H19NO2S B13559935 Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B13559935
M. Wt: 229.34 g/mol
InChI Key: DJSIZXAXXNJJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under basic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic ring .

Scientific Research Applications

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 1-thia-7-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-5-11(7-12)8-15-11/h4-8H2,1-3H3

InChI Key

DJSIZXAXXNJJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CS2

Origin of Product

United States

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